molecular formula C9H9N3O B15231882 3-(4-Aminophenyl)isoxazol-5-amine

3-(4-Aminophenyl)isoxazol-5-amine

Cat. No.: B15231882
M. Wt: 175.19 g/mol
InChI Key: IWAMUKYOABSUDT-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)isoxazol-5-amine is a heterocyclic compound that features an isoxazole ring substituted with an aminophenyl group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. For example, a metal-free protocol using L-valine as a catalyst has been developed for the synthesis of isoxazolone derivatives . This method is advantageous due to its high yields, short reaction times, and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Aminophenyl)isoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)isoxazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The isoxazole ring can also interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminophenyl)isoxazol-5-amine is unique due to the presence of the aminophenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(4-aminophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10-11H2

InChI Key

IWAMUKYOABSUDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)N

Origin of Product

United States

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